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molecular formula C12H21BO2 B117284 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 141091-37-4

2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B117284
M. Wt: 208.11 g/mol
InChI Key: QNZFUMVTUFOLRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889741B2

Procedure details

The reaction and aftertreatment were conducted in the same manner as in Example 39a by using 4-bromopyridazine hydrobromide (0.50 g, 2.09 mmol), 2-cyclohex-1-en-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (0.43 g, 2.09 mmol), tetrakis(triphenylphosphine)palladium (0) (0.12 g, 0.10 mmol), cesium carbonate (1.50 g, 4.59 mmol), 1,4-dioxane (7.0 mL) and water (3.5 mL), to yield the title compound (301 mg, 99%) as a colorless solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
reactant
Reaction Step Four
Quantity
0.12 g
Type
catalyst
Reaction Step Five
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Six
Yield
99%

Identifiers

REACTION_CXSMILES
Br.Br[C:3]1[CH:8]=[CH:7][N:6]=[N:5][CH:4]=1.[C:9]1(B2OC(C)(C)C(C)(C)O2)[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]=1.C(=O)([O-])[O-].[Cs+].[Cs+].O1CCOCC1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[C:9]1([C:3]2[CH:8]=[CH:7][N:6]=[N:5][CH:4]=2)[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]=1 |f:0.1,3.4.5,^1:39,41,60,79|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
Br.BrC1=CN=NC=C1
Step Two
Name
Quantity
0.43 g
Type
reactant
Smiles
C1(=CCCCC1)B1OC(C(O1)(C)C)(C)C
Step Three
Name
cesium carbonate
Quantity
1.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
7 mL
Type
reactant
Smiles
O1CCOCC1
Step Five
Name
Quantity
0.12 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Six
Name
Quantity
3.5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction and aftertreatment

Outcomes

Product
Name
Type
product
Smiles
C1(=CCCCC1)C1=CN=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 301 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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